Physicochemical Differentiator: Computed LogP and Hydrogen Bond Donor Count vs. Metoclopramide
The compound's computed XLogP3 is 1.6, and it possesses 2 hydrogen bond donors, compared to metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, CAS 364-62-5) which has a higher LogP of approximately 2.6 and only 1 hydrogen bond donor [1][2]. This lower lipophilicity and additional HBD capacity in N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide predict improved aqueous solubility and potentially reduced CNS penetration relative to metoclopramide, which is a known blood-brain barrier penetrant.
| Evidence Dimension | Computed XLogP3 and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBD = 2 |
| Comparator Or Baseline | Metoclopramide: XLogP3 ≈ 2.6; HBD = 1 |
| Quantified Difference | ΔLogP = -1.0; ΔHBD = +1 |
| Conditions | Computed properties (PubChem XLogP3, Cactvs HBD); not experimental |
Why This Matters
For screening cascades aiming for a specific permeability/solubility profile, these computed differences provide a basis for prioritizing this compound over more lipophilic benzamides if lower CNS exposure or higher aqueous solubility is desired.
- [1] PubChem Compound Summary for CID 71424866. XLogP3 and HBD data. View Source
- [2] PubChem Compound Summary for Metoclopramide (CID 4168). XLogP3 ≈ 2.6, HBD = 1. View Source
